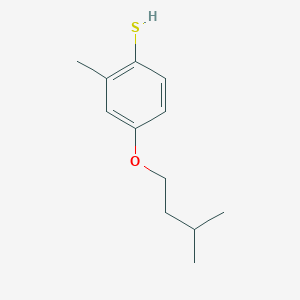

2-Methyl-4-iso-pentoxythiophenol

Description

2-Methyl-4-iso-pentoxythiophenol is a substituted thiophenol derivative featuring a methyl group at the 2-position and an iso-pentoxy (3-methylbutoxy) group at the 4-position of the benzene ring. Thiophenols (aromatic thiols) are critical intermediates in organic synthesis, particularly in polymer chemistry (e.g., vulcanization agents) and pharmaceutical manufacturing.

Properties

IUPAC Name |

2-methyl-4-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-9(2)6-7-13-11-4-5-12(14)10(3)8-11/h4-5,8-9,14H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBNTTSFYFISIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCC(C)C)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-iso-pentoxythiophenol typically involves the introduction of a thiol group to a benzene ring substituted with a methyl and iso-pentoxy group. One common method is the nucleophilic aromatic substitution reaction, where a suitable thiol reagent reacts with a halogenated aromatic compound under basic conditions. For example, the reaction of 2-methyl-4-iso-pentoxybenzene with sodium hydrosulfide (NaSH) in the presence of a base like sodium hydroxide (NaOH) can yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalytic processes and optimized reaction conditions are often employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-iso-pentoxythiophenol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Sulfides (R-S-R).

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Methyl-4-iso-pentoxythiophenol has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-iso-pentoxythiophenol depends on its chemical structure and the specific context of its application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and affect cellular processes. In chemical reactions, the thiol group can act as a nucleophile, participating in substitution and addition reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-Methyl-4-iso-pentoxythiophenol, differing in substituents or core functional groups:

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Benzene + thiol (-SH) | 2-CH3, 4-iso-pentoxy (3-methylbutoxy) | Thiophenol, ether |

| 2-(4-Methoxyphenyl)benzothiazole | Benzothiazole | 4-OCH3 on phenyl ring | Benzothiazole, methoxy ether |

| 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile HCl | Chlorophenyl + nitrile | 4-Cl, dimethylamino, nitrile | Aryl chloride, amine, nitrile |

| 2-((3-(4-Chlorophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetic acid | Chromene + acetic acid | 4-Cl phenoxy, oxo, acetic acid | Chromene, ether, carboxylic acid |

Physicochemical Properties

Solubility and Lipophilicity :

- The iso-pentoxy group in this compound enhances lipophilicity compared to methoxy or smaller alkoxy substituents (e.g., 2-(4-Methoxyphenyl)benzothiazole). This may reduce water solubility but improve compatibility with nonpolar solvents .

- Thiophenols generally exhibit higher acidity (pKa ~6–8) than phenols due to the -SH group’s weaker conjugation with the aromatic ring. Electron-donating groups like iso-pentoxy may slightly lower acidity compared to electron-withdrawing substituents (e.g., 4-Cl in chlorophenyl analogs) .

Thermal Stability :

- Thiophenols are prone to oxidation, forming disulfides. The steric bulk of iso-pentoxy may slow oxidation relative to unsubstituted thiophenols but less so than halogenated derivatives (e.g., 4-chlorophenyl compounds), where Cl’s inductive effect stabilizes the ring .

Biological Activity

2-Methyl-4-iso-pentoxythiophenol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various applications in medicinal chemistry and biochemistry. The following sections provide a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative data.

Molecular Formula

- Molecular Formula: C13H18O2S

- Molecular Weight: 238.35 g/mol

Structural Features

The compound features a thiophenol moiety substituted with a pentoxy group and a methyl group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with cellular targets. Research indicates that this compound may exert effects through the following mechanisms:

- Antioxidant Activity: The thiophenol group can donate electrons, helping to neutralize free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory benefits.

Case Studies

-

Anti-inflammatory Effects:

In a controlled study, this compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent. -

Antimicrobial Activity:

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. It demonstrated notable inhibitory effects on Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Biological Activity Comparison Table

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Notable |

| Similar Thiophenols | Variable | Moderate | Variable |

Similar Compounds

Research has also compared this compound with other thiophenol derivatives, highlighting its unique properties:

- 4-Methylthiophenol: Exhibits similar antioxidant activity but less pronounced anti-inflammatory effects.

- 2-Mercaptobenzothiazole: Shows strong antimicrobial properties but lacks the antioxidant capacity observed in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.